![molecular formula C14H16F2N2OS B2620470 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide CAS No. 1211411-58-3](/img/structure/B2620470.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide, also known as DAS181, is a novel antiviral drug that has shown promise in treating respiratory viral infections. It was first discovered in 2004 and has since undergone extensive research to determine its mechanism of action and potential applications.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is a sialidase enzyme that cleaves the sialic acid receptors on the surface of host cells. By removing these receptors, the virus is unable to attach and enter the cell, which prevents infection.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models and has not demonstrated any significant toxicity or adverse effects. It has also been shown to have a broad spectrum of activity against respiratory viruses, making it a potentially useful tool in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is its broad spectrum of activity against respiratory viruses. It is also relatively easy to synthesize and has been shown to be well-tolerated in animal models. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of COVID-19, as it has been shown to have activity against other respiratory viruses. Other potential directions include exploring its use as a prophylactic treatment for high-risk populations, such as healthcare workers, and investigating its potential as a treatment for other viral infections, such as herpes simplex virus and cytomegalovirus.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is a novel antiviral drug with potential applications in the treatment of respiratory viral infections. Its mechanism of action involves cleaving the sialic acid receptors on the surface of host cells, which prevents the virus from attaching and entering the cell. While it has several advantages, such as its broad spectrum of activity and ease of synthesis, further research is needed to determine its efficacy and safety in humans.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide is synthesized through a multistep process that involves the reaction of 2,5-difluorothiophenol with 2-bromo-2-methylpropanenitrile to form an intermediate, which is then reacted with 2-chloroacetyl chloride to produce the final product.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide has been shown to have potent antiviral activity against a wide range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus. It works by cleaving the sialic acid receptors on the surface of host cells, which prevents the virus from attaching and entering the cell.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-12-6-10(15)4-5-11(12)16/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVKAKUWVKERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)
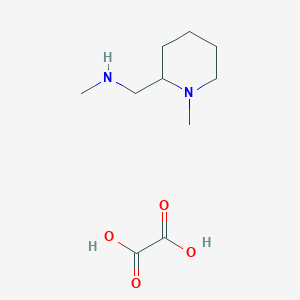
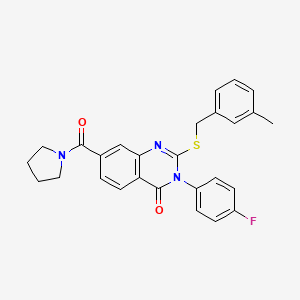
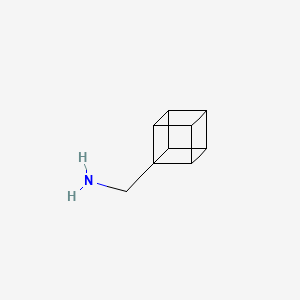

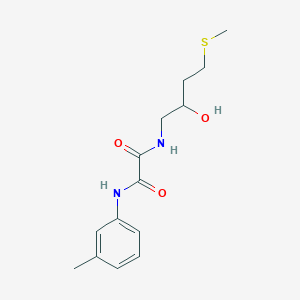
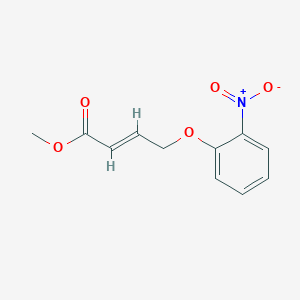
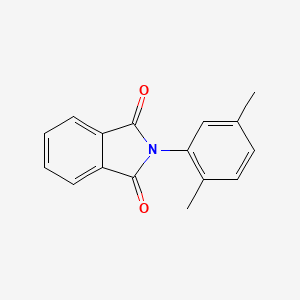
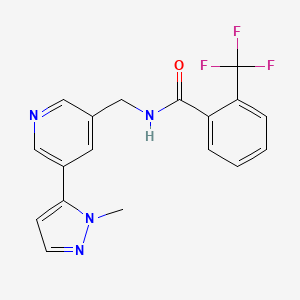
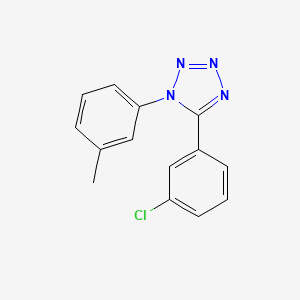

![N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620408.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)
